molecular formula C40H54O27 B593227 Cellulose triacetate CAS No. 9012-09-3

Cellulose triacetate

Cat. No.: B593227
CAS No.: 9012-09-3
M. Wt: 966.8 g/mol
InChI Key: NNLVGZFZQQXQNW-ADJNRHBOSA-N
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Description

Cellulose triacetate, also known as triacetate, CTA, or TAC, is a chemical compound produced from cellulose and a source of acetate esters, typically acetic anhydride . It is commonly used for the creation of fibers and film base . It is a high-melting (300 °C [570 °F]), highly crystalline substance that is soluble only in a limited range of solvents (usually methylene chloride) .


Synthesis Analysis

This compound is synthesized by the transesterification reaction of mild acid-pretreated lignocellulosic biomass with a stable acetylating reagent (isopropenyl acetate, IPA) in an ionic liquid (1-ethyl-3-methylimidazolium acetate, EmimOAc) which enabled the dissolution of lignocellulose as well as the organocatalytic reaction . In another study, a heterogeneous acetylation reaction was carried out with acetic anhydride as an acetyl donor to achieve a degree of substitution (DS) of the hydroxyl group of 2.9 .

Scientific Research Applications

  • Chiral Recognition in High-Performance Liquid Chromatography (HPLC)

    CTA is used in chiral recognition, a crucial part of HPLC, and also in membrane science such as reverse osmosis, microfiltration, and ultrafiltration. It's coated on silica gel as a stationary phase for HPLC, showing significant potential in separating racemates and resolving chiral additives (L. Yuan et al., 2005).

  • Electro-driven Extraction of Organic Ions

    CTA membranes are used in the electro-driven extraction of lipophilic anions and cations, particularly for analytical applications. The study demonstrates improved transport efficiency with plasticized CTA membranes (H. H. See & P. Hauser, 2014).

  • High-Performance Membrane Material

    CTA is recognized as a high-performance membrane material with applications in dialysis. Its properties differ significantly from cellulose due to chemical substitution. It offers a range of permeability and is used in the development of dialyzers with high diffusive efficiency (T. Sunohara & T. Masuda, 2011).

  • Ultrafiltration Membrane Fabrication

    CTA is utilized in the ultrafiltration process. The modeling equations and dataset from the research article provide valuable insights into the fabrication of UF cellulose acetate modules (Flavie Prézélus et al., 2020).

  • Biocompatible/Biodegradable Dielectrics in EWOD Devices

    CTA's biocompatible and biodegradable properties make it suitable for use as dielectric layers in electrowetting-on-dielectrics (EWOD) devices. The study shows CTA's effectiveness in film deposition and electroewetting properties (L. Chao et al., 2015).

  • Microporous Films for Biomaterials and Sensing Devices

    CTA films can be used as biomaterials, such as cell culture substrates, or in sensing devices. The research focuses on the preparation and characterization of these microporous films (Fernanda N. Cobo et al., 2017).

  • Biodegradable and Biocomposite Systems

    CTA synthesized from pure cellulose of date palm is studied for its potential in fabricating biodegradable and “all cellulose” biocomposite systems. The study focuses on the synthesis and characterization of CTA, highlighting its thermal stability and molecular weight (H. Shaikh et al., 2022).

  • Textile Applications

    The use of CTA in textiles, particularly for 'ease-of-care' and 'wash-and-wear' fabrics, is highlighted. This application is based on the durability and specific properties of CTA yarns and fabrics (R. G. Stoll, 1955).

Mechanism of Action

Target of Action

Cellulose triacetate (CTA) is a chemical compound derived from cellulose, a natural polymer. The primary target of CTA is cellulose itself . The process involves the acetylation of cellulose, converting hydroxyl groups in cellulose to acetyl groups . This modification enhances the solubility of the cellulose polymer in organic solvents .

Mode of Action

The mode of action of CTA involves a chemical reaction known as acetylation. In this process, cellulose is acetylated with acetic acid and/or acetic anhydride . This acetylation converts hydroxyl groups in cellulose to acetyl groups, rendering the cellulose polymer much more soluble in organic solvents . The cellulose acetate is then dissolved in a mixture of dichloromethane and methanol for spinning .

Biochemical Pathways

The biochemical pathway involved in the action of CTA is the acetylation of cellulose. This process converts the hydroxyl groups in cellulose to acetyl groups, which significantly enhances the solubility of the cellulose polymer in organic solvents . The acetylation of cellulose is a key step in the production of CTA .

Pharmacokinetics

For instance, in hemodialysis, the properties of CTA can affect the clearance of certain drugs like vancomycin .

Result of Action

The result of the acetylation process is the formation of CTA, a material that is more heat resistant than cellulose acetate . CTA is commonly used for the creation of fibers and film base . It is particularly effective in clothing where crease or pleat retention is important .

Action Environment

The action environment can influence the action, efficacy, and stability of CTA. For instance, the synthesis of CTA can be influenced by the choice of solvent, temperature, and other conditions . Moreover, environmental factors can also influence the properties of the resulting CTA material .

Biochemical Analysis

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLVGZFZQQXQNW-ADJNRHBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9012-09-3
Record name Cellulose, triacetate
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cellulose, triacetate
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Record name Cellulose triacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032198
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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